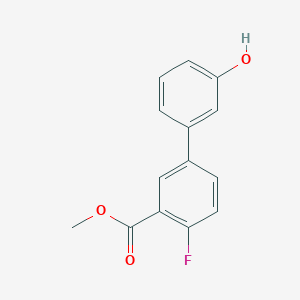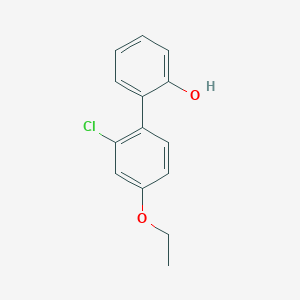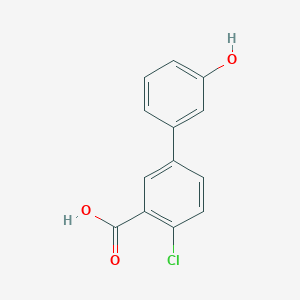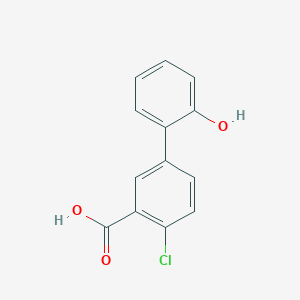
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% (4-CPCP) is a highly pure compound that is used in a variety of scientific research applications. It is a synthetic phenol derivative and is soluble in most organic solvents. 4-CPCP has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is used in a variety of scientific research applications, such as in the study of enzymatic reactions, protein-protein interactions, and drug-receptor interactions. It is also used in the study of signal transduction pathways, and in the study of enzyme kinetics. 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% has also been used in the study of cellular metabolism, and in the study of the effects of drugs on cells.
Mecanismo De Acción
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% acts as an inhibitor of enzymes and proteins involved in signal transduction pathways. It binds to the active site of the enzyme or protein, and prevents it from performing its normal function. 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% also binds to drug receptors, and can modulate the activity of drugs.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, and to modulate the activity of drugs. It has also been shown to affect the metabolism of cells, and to affect the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% in laboratory experiments is its high purity. The purity of 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is typically greater than 95%, which makes it suitable for use in a variety of experiments. However, 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is also relatively expensive, and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of future directions that could be explored with 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95%. These include further studies on the effects of 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% on signal transduction pathways, protein-protein interactions, and drug-receptor interactions. Additionally, further studies on the effects of 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% on cellular metabolism and gene expression could be conducted. Finally, further studies on the effects of 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% on enzyme kinetics could be conducted.
Métodos De Síntesis
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is synthesized by reacting a phenol derivative with a carbamate in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is then quenched with water, and the product is purified by column chromatography. The purity of the product is typically greater than 95%.
Propiedades
IUPAC Name |
2-chloro-5-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-3-9(7-11(12)13(15)17)8-1-4-10(16)5-2-8/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZPCLPMRCIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683593 |
Source


|
| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-18-1 |
Source


|
| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)
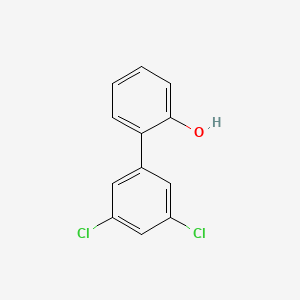
![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)




